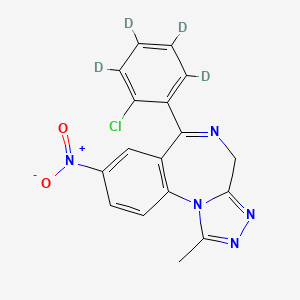

Clonazolam-d4

CAS No.:

Cat. No.: VC16037207

Molecular Formula: C17H12ClN5O2

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClN5O2 |

|---|---|

| Molecular Weight | 357.8 g/mol |

| IUPAC Name | 6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

| Standard InChI | InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D |

| Standard InChI Key | XJRGLCAWBRZUFC-QFFDRWTDSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)[N+](=O)[O-])C)Cl)[2H])[2H] |

| Canonical SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4Cl |

Introduction

Chemical Identity and Structural Properties

Clonazolam-d4 (CAS No. 2320465-89-0) is a tetradeuterated derivative of clonazolam, featuring four deuterium atoms substituted at specific positions on the benzodiazepine backbone. The parent compound, clonazolam (CAS No. 33887-02-4), possesses a molecular weight of 353.8 g/mol and a nitro-substituted triazolobenzodiazepine structure . Deuterium incorporation in Clonazolam-d4 results in a mass shift of 4 atomic mass units, a critical feature for its use in stable isotope dilution assays.

The solubility of Clonazolam-d4 varies with solvent polarity, requiring optimized conditions for stock solution preparation. Typical protocols recommend dissolving 1 mg of the compound in 2.7949 mL of solvent to achieve a 1 mM concentration, with storage at -20°C to prevent degradation . Thermal stability assessments indicate that prolonged exposure to temperatures above 37°C accelerates decomposition, necessitating strict adherence to cold-chain protocols during transport and storage .

Synthetic Pathways and Isotopic Labeling

Deuteration of clonazolam involves catalytic exchange reactions using deuterated reagents under controlled conditions. The synthesis typically employs deuterium oxide () or deuterated acids to replace hydrogen atoms at metabolically inert positions, ensuring isotopic stability during analytical procedures. Industrial production requires high-purity deuterium sources to achieve >99% isotopic enrichment, as lower purity compromises the compound’s utility in quantitative mass spectrometry .

Key challenges in synthesis include maintaining regioselectivity to prevent deuteration at sites involved in metabolic transformations. Advanced nuclear magnetic resonance (NMR) techniques, such as -NMR, are employed to verify deuterium placement and quantify isotopic purity . These stringent quality control measures ensure batch-to-batch consistency, a prerequisite for regulatory compliance in forensic laboratories.

Analytical Applications in Forensic Toxicology

Role as an Internal Standard

Clonazolam-d4 is integral to liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its co-elution with clonazolam minimizes matrix effects, while the 4 Da mass difference allows unambiguous differentiation in selected reaction monitoring (SRM) modes . For example, in a typical LC-MS/MS assay, transitions for clonazolam ( 354 → 259) and Clonazolam-d4 ( 358 → 263) are monitored simultaneously, enabling precise calibration across a linear range of 1–500 ng/mL .

Case Study: Postmortem Quantification

A landmark 2022 study reported the first fatal intoxication attributable solely to clonazolam . In this case, postmortem blood analysis revealed 140 ng/mL of 8-aminoclonazolam, a primary metabolite, with Clonazolam-d4 facilitating accurate quantification despite co-occurring putrefactive amines. The internal standard corrected for ion suppression caused by hemolyzed blood components, demonstrating its robustness in complex matrices .

Regulatory and Public Health Implications

Public health initiatives face challenges due to the compound’s online availability. Darknet market analyses indicate clonazolam tablets sold for $2–$5 per dose, significantly cheaper than pharmaceutical benzodiazepines . Harm reduction strategies emphasize reagent testing and mass spectrometry confirmation of suspected substances, with Clonazolam-d4-enabled assays playing a pivotal role in surveillance programs.

Future Directions in Designer Benzodiazepine Research

The evolving landscape of novel psychoactive substances necessitates advancements in deuterated analog development. Priorities include:

-

Synthetic Cannabinoid Cross-Reactivity Studies: Evaluating Clonazolam-d4’s utility in detecting benzodiazepine analogs functionalized with indole or carbazole moieties.

-

High-Resolution Mass Spectrometry Libraries: Expanding reference databases to include MS and MS spectra of deuterated standards.

-

Point-of-Care Testing: Adapting Clonazolam-d4-based assays for rapid saliva screening devices, reducing turnaround times in overdose emergencies.

Ongoing research aims to correlate clonazolam concentrations with clinical outcomes, establishing evidence-based toxicity thresholds. Preliminary data suggest a lethal blood concentration range of 100–200 ng/mL, though interindividual variability complicates universal standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume